Tilivapram
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
166741-91-9 |
|---|---|
Molecular Formula |
C16H15Cl2N3O4 |
Molecular Weight |
384.2 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-N-(3,5-dichloro-1-hydroxy-4-pyridinylidene)-5-methoxypyridine-2-carboxamide |
InChI |
InChI=1S/C16H15Cl2N3O4/c1-24-14-5-19-12(4-13(14)25-8-9-2-3-9)16(22)20-15-10(17)6-21(23)7-11(15)18/h4-7,9,23H,2-3,8H2,1H3 |
InChI Key |
SNEXOQMIPQDESZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1OCC2CC2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tilivapram |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Tilivapram
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilivapram, chemically known as 4-(cyclopropylmethoxy)-N-(3,5-dichloro-1-oxido-4-pyridyl)-5-methoxypyridine-2-carboxamide, is a potent and selective phosphodiesterase 4 (PDE4) inhibitor. This guide provides a comprehensive overview of the synthesis and purification methods for this compound, intended to support research, development, and manufacturing efforts. The information is compiled from key patents and relevant scientific literature, presenting detailed experimental protocols, quantitative data, and insights into the compound's mechanism of action.
Synthesis of this compound
The primary route for the synthesis of this compound involves the coupling of two key intermediates: 4-(cyclopropylmethoxy)-5-methoxypicolinic acid and 4-amino-3,5-dichloropyridine-1-oxide. A robust and scalable process has been detailed in patent literature, which is adaptable for industrial production.[1]
Key Intermediates and Overall Reaction Scheme
The synthesis can be conceptually broken down into the preparation of the two main precursors followed by their condensation to form the final product.
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Method 1: Synthesis of 4-(cyclopropylmethoxy)-N-(3,5-dichloro-1-oxido-4-pyridyl)-5-methoxypyridine-2-carboxamide (this compound)
This method involves the reaction of a dichloropyridoxide compound with a cyclopropylpyridine acid derivative in the presence of a coupling agent.
-
Step 1: Preparation of the N-Boc protected dichloropyridoxide.
-
A mixture containing the dichloropyridoxide compound, potassium carbonate (3 equivalents), and methanol (10 volumes) is refluxed for 3 hours.
-
After filtration of the mineral salts and distillation of the methanol, the N-Boc-dichloropyridoxide product is isolated by extraction with ethyl acetate and washing with aqueous HCl until neutral.
-
-
Step 2: Coupling Reaction.
-
To a solution of the cyclopropylpyridine acid (compound 2/OU), N-Boc-dichloropyridoxide (1 equivalent), and 4-dimethylaminopyridine (DMAP, 0.1 equivalent) in methylene chloride, a solution of 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC, 1.2 equivalents) in methylene chloride is added at approximately 10°C.
-
The reaction mixture is washed with water and then dried.
-
-
Step 3: Deprotection.
-
The N-Boc protected this compound is heated at 30°C for about 4 hours in a methylene chloride solution containing trifluoroacetic acid (13 equivalents).
-
This compound is isolated by precipitation after treating the reaction medium with aqueous sodium bicarbonate.[2]
-
Method 2: Alternative Synthesis of an Intermediate
An alternative step involves the preparation of a 4-substituted pyridine derivative.
-
At a temperature of approximately 10°C, bromomethylcyclopropane (1.05 equivalents) is added over about 30 minutes to a solution of a precursor in DMF. This reaction is exothermic.
-
After cooling to room temperature, mineral salts are removed by filtration, and the DMF is distilled off by azeotropic entrainment with xylene.
-
The resulting concentrate is taken up in methylene chloride and washed with water. The organic phase containing the desired product is then used in the subsequent step.[2]
Purification of this compound
Purification of the final product is crucial to remove unreacted starting materials, by-products, and other impurities. The patent literature suggests that recrystallization is a viable method for obtaining pure this compound.
Experimental Protocol: Recrystallization
-
The crude N-Boc protected this compound, obtained after the coupling reaction and work-up, is recrystallized from isopropanol.[2]
-
Following the deprotection step, the precipitated this compound can be further purified by washing and drying.
While specific HPLC purification methods for this compound are not detailed in the provided search results, preparative HPLC is a standard technique for purifying small molecules in pharmaceutical development and could be readily developed.
Quantitative Data
The following table summarizes the reported yields for the synthesis of this compound and its intermediates.
| Step | Product | Yield | Reference |
| Preparation of N-Boc-dichloropyridoxide | N-Boc-dichloropyridoxide | 84% | [2] |
| Coupling and Recrystallization | N-Boc protected this compound | 70% | [2] |
| Deprotection and Precipitation | This compound | >70% | [2] |
| Synthesis of 4-substituted pyridine derivative | 4-(cyclopropylmethoxy)-5-methoxypyridine | ~80% | [2] |
Mechanism of Action and Signaling Pathways
This compound functions as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA). This mechanism is central to its therapeutic effects.
Diagram of the PDE4 Inhibition Signaling Pathway
Caption: this compound inhibits PDE4, leading to increased cAMP and PKA activation.
Recent research has also implicated PDE4 inhibitors in the modulation of other significant signaling pathways, such as the Hedgehog signaling pathway, which is crucial in development and has been linked to cancer. Inhibition of PDE4 can lead to the modulation of Gli transcription factors, key components of the Hedgehog pathway.[1]
Diagram of the Hedgehog Signaling Pathway Modulation
Caption: PDE4 inhibitors can modulate the Hedgehog signaling pathway by affecting Gli transcription factors.
Conclusion
This technical guide provides a detailed overview of the synthesis and purification of this compound, drawing from patented methodologies. The outlined procedures offer a solid foundation for laboratory-scale synthesis and potential scale-up. The inclusion of signaling pathway diagrams provides essential context for understanding the compound's mechanism of action, which is critical for further drug development and research applications. While quantitative data on yields are available, further optimization and detailed analytical characterization would be necessary for a full manufacturing process.
References
- 1. An In vivo Chemical Genetic Screen Identifies Phosphodiesterase 4 as a Pharmacological Target for Hedgehog signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2935239A1 - Verfahren zur herstellung von 4- (cyclopropylmethoxy)-n-(3,5-dichlor-1-oxid-4-pyridyl)-5-methoxypyridin-2-carboxamid - Google Patents [patents.google.com]
Spectroscopic Blueprint of Tilivapram: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilivapram is a small molecule of interest within pharmaceutical research. A thorough understanding of its structural and electronic properties is paramount for its development and application. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of published experimental spectra, this document presents predicted spectroscopic data, detailed experimental protocols for obtaining such data, and a logical workflow for the spectroscopic analysis process. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and analysis of this compound and related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Pyridine-N-oxide H | 8.0 - 8.5 | s | Protons on the pyridine-N-oxide ring are expected to be significantly deshielded. |
| Pyridine H | 7.0 - 8.0 | d, s | Chemical shifts are influenced by the position relative to the amide and ether groups. |
| O-CH₂ (cyclopropylmethoxy) | 3.9 - 4.2 | d | Methylene protons adjacent to the oxygen and cyclopropyl group. |
| O-CH₃ | 3.8 - 4.0 | s | Singlet for the methoxy group protons. |
| Cyclopropyl CH | 0.8 - 1.5 | m | Multiplet for the methine proton of the cyclopropyl group. |
| Cyclopropyl CH₂ | 0.4 - 0.8 | m | Multiplets for the methylene protons of the cyclopropyl group. |
Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O (Amide) | 160 - 170 | Carbonyl carbon of the amide group. |
| Pyridine-N-oxide C | 130 - 150 | Carbons of the pyridine-N-oxide ring. |
| Pyridine C | 110 - 160 | Carbons of the pyridine ring, with variations based on substituents. |
| C-O (cyclopropylmethoxy) | 70 - 80 | Carbon of the methylene group attached to oxygen. |
| O-CH₃ | 55 - 65 | Methoxy carbon. |
| Cyclopropyl CH | 10 - 20 | Methine carbon of the cyclopropyl group. |
| Cyclopropyl CH₂ | 5 - 15 | Methylene carbons of the cyclopropyl group. |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted Key IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration |
| N-H Stretch (Amide) | 3200 - 3400 | Medium | Stretching |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Stretching |
| C=O Stretch (Amide) | 1650 - 1690 | Strong | Stretching |
| C=C/C=N Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | Stretching |
| N-O Stretch (Pyridine-N-oxide) | 1200 - 1300 | Strong | Stretching |
| C-O Stretch (Ether) | 1000 - 1300 | Strong | Stretching |
| C-Cl Stretch | 600 - 800 | Strong | Stretching |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 384.04 | Monoisotopic mass of the protonated molecule (C₁₆H₁₆Cl₂N₃O₄)⁺. The isotopic pattern will show characteristic signals for two chlorine atoms. |
| [M+Na]⁺ | 406.02 | Sodium adduct of the molecule. |
| Fragmentation Ions | Variable | Common fragmentation pathways would involve cleavage of the amide bond, loss of the cyclopropylmethoxy group, and fragmentation of the pyridine rings. |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Gently vortex the vial to ensure complete dissolution of the sample.
-
Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., 'zg30').
-
Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Set a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the relaxation delay (d1) to 2-5 seconds.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.
-
Phase the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample (approx. 1 mg/mL solution)
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Syringe pump
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 100-1000).
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
-
To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (e.g., the [M+H]⁺ ion) and applying collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak and any adducts.
-
Analyze the isotopic pattern to confirm the presence and number of chlorine atoms.
-
Interpret the fragmentation pattern from the MS/MS spectrum to deduce structural information.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (solid)
-
Potassium bromide (KBr, IR grade)
-
Mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Place a small amount of dry KBr powder in a desiccator to ensure it is free of moisture.
-
Grind a few milligrams of the this compound sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet press die.
-
-
Pellet Formation:
-
Apply pressure to the die using a hydraulic press to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.
Conclusion
This technical guide provides a foundational framework for the spectroscopic analysis of this compound. While experimental data is not yet publicly available, the predicted data and detailed protocols herein offer a robust starting point for researchers. The synergistic use of NMR, MS, and IR spectroscopy, as outlined in the workflow, is essential for the unambiguous structural elucidation and characterization of this compound, thereby facilitating its further development in the pharmaceutical landscape.
Tilivapram: An In-depth Technical Guide to its Stability and Degradation Profile
Disclaimer: The following technical guide is a representative document outlining the stability and degradation profile of a compound with the structural characteristics of Tilivapram. As of the date of this document, detailed public-domain data on the stability of this compound is scarce. Therefore, the data, degradation pathways, and experimental protocols presented herein are illustrative, based on established principles of pharmaceutical stability testing and the known behavior of related chemical moieties, such as pyridine derivatives, amides, and ethers. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a phosphodiesterase IV (PDE4) inhibitor, identified by its CAS number 166741-91-9 and molecular formula C16H15Cl2N3O4. As a PDE4 inhibitor, it modulates intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger in various signaling pathways. The stability of the this compound molecule is a critical attribute that influences its safety, efficacy, and shelf-life. Understanding its degradation profile under various stress conditions is paramount for the development of a stable pharmaceutical formulation and for the establishment of appropriate storage conditions.
This guide provides a comprehensive overview of the potential stability and degradation profile of this compound, including hypothetical data from forced degradation studies, detailed experimental protocols for stability-indicating methods, and visualizations of degradation and signaling pathways.
Hypothetical Stability and Degradation Data
Forced degradation studies are essential for identifying potential degradation products and pathways.[1][2][3] The following tables summarize the hypothetical results of forced degradation studies on this compound under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Summary of Forced Degradation Studies
| Stress Condition | Time | Temperature | % Degradation of this compound | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | DP-H1, DP-H2 |
| 0.1 M NaOH | 8 hours | 60°C | 25.8% | DP-H1, DP-H3 |
| 3% H2O2 | 24 hours | 25°C | 18.5% | DP-O1, DP-O2 |
| Thermal (Solid) | 48 hours | 80°C | 5.1% | DP-T1 |
| Photolytic (Solid, ICH Q1B) | 24 hours | 25°C | 12.3% | DP-P1, DP-P2 |
DP = Degradation Product; H = Hydrolytic; O = Oxidative; T = Thermal; P = Photolytic
Profile of Hypothetical Degradation Products
| Degradation Product ID | Proposed Structure/Modification | Stress Condition(s) of Formation |
| DP-H1 | Hydrolysis of the amide bond | Acidic, Basic |
| DP-H2 | Cleavage of the cyclopropylmethoxy ether | Acidic |
| DP-H3 | Degradation of the pyridine N-oxide moiety | Basic |
| DP-O1 | N-oxide reduction | Oxidative |
| DP-O2 | Oxidation of the pyridine ring | Oxidative |
| DP-T1 | Isomerization product | Thermal |
| DP-P1 | Dechlorination product | Photolytic |
| DP-P2 | Ring rearrangement product | Photolytic |
Experimental Protocols
Stability-Indicating HPLC-UV Method
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.[4][5]
Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples are diluted to a final concentration of 0.1 mg/mL in a 50:50 mixture of water and acetonitrile.
Method Validation: The method would be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Forced Degradation Study Protocol
Objective: To investigate the intrinsic stability of this compound and identify its potential degradation pathways.
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature (25°C) for 24 hours, protected from light. Withdraw samples and dilute for HPLC analysis.
-
Thermal Degradation: Place 10 mg of solid this compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the stressed sample in the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark. Dissolve both samples for HPLC analysis.
Characterization of Degradation Products (LC-MS)
Objective: To identify the structure of the major degradation products observed in the forced degradation studies.
Instrumentation:
-
Liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
The HPLC method developed in section 3.1 is adapted for LC-MS compatibility (e.g., using volatile mobile phase additives like formic acid or ammonium acetate).
-
The stressed samples are injected into the LC-MS system.
-
Mass spectra (MS) and tandem mass spectra (MS/MS) of the parent drug and the degradation products are acquired.
-
The fragmentation patterns are analyzed to elucidate the structures of the degradation products.
Visualizations
Hypothetical Degradation Pathway of this compound
Caption: Hypothetical degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
PDE4 Inhibitor Signaling Pathway
Caption: Mechanism of action of a PDE4 inhibitor.
Conclusion
This technical guide provides a hypothetical yet comprehensive overview of the stability and degradation profile of this compound. The illustrative data and protocols are based on the known chemical properties of its functional groups and general principles of pharmaceutical stability testing. The primary degradation pathways for a molecule like this compound are anticipated to be hydrolysis of the amide linkage, oxidative changes to the pyridine N-oxide moiety, and photolytic degradation. The development of a robust, stability-indicating analytical method is critical for accurately monitoring the stability of this compound and ensuring the quality and safety of its potential drug product. Further experimental studies on the actual this compound substance are necessary to confirm these hypothetical findings.
References
A Technical Guide to Target Identification and Validation: A Case Study Approach
Disclaimer: As of late 2025, publicly available scientific literature and databases contain limited specific information regarding the molecular target and mechanism of action of Tilivapram. Therefore, this document serves as an in-depth technical guide to the principles and methodologies of target identification and validation, using a hypothetical anti-inflammatory agent targeting Phosphodiesterase 4 (PDE4) as an illustrative example. This approach is informed by the common therapeutic applications of novel anti-inflammatory compounds.
Introduction to Target Identification and Validation
The cornerstone of modern drug discovery is the identification and validation of molecular targets that, when modulated by a therapeutic agent, result in a beneficial clinical outcome.[1][2] Target identification is the process of pinpointing the specific biomolecules (e.g., enzymes, receptors, signaling pathways) with which a drug interacts to produce its effect.[1] Following identification, target validation provides definitive evidence that engaging this target is directly responsible for the drug's therapeutic efficacy and has an acceptable safety profile.[1][3][4] This rigorous process is crucial for minimizing failure rates in later stages of drug development.[4]
Methodologies for Target Identification
Identifying the direct molecular target of a novel compound can be approached through several complementary strategies. The choice of method often depends on the nature of the compound and the available tools.
Chemical Proteomics
Chemical proteomics is a powerful technique for identifying the protein targets of small molecules directly within a complex biological sample.[5][6][7][8] This approach generally falls into two categories:
-
Affinity-Based Methods: These techniques involve immobilizing the drug molecule on a solid support (like beads) to "fish" for its binding partners in a cell lysate. The captured proteins are then identified using mass spectrometry.[6][9]
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families to quantify changes in their activity upon drug treatment.[7]
Genetic and Genomic Approaches
Genetic methods can identify targets by observing how changes in gene expression or function affect a cell's response to a drug.
-
RNA Interference (RNAi) and CRISPR Screening: Genome-wide RNAi or CRISPR-Cas9 libraries can be used to systematically knock down or knock out every gene.[4][10] If silencing a particular gene mimics the effect of the drug or confers resistance to it, that gene product is a strong candidate for the drug's target.[9][11]
Computational Methods
In silico approaches leverage computational tools and biological databases to predict potential drug targets.
-
Target Prediction Databases and Docking: Servers like PharmMapper and SwissTargetPrediction compare the pharmacophore of a small molecule to a database of known protein structures to predict potential binding partners based on structural and chemical complementarity.[2][12]
Caption: A generalized workflow for drug target identification.
Target Validation Strategies
Once a putative target is identified, it must be rigorously validated to confirm its role in the desired therapeutic effect.[1][3][11]
Biochemical and In Vitro Assays
These assays confirm direct engagement and modulation of the target protein by the compound.
-
Enzyme Inhibition Assays: For enzymatic targets, these assays measure the compound's ability to inhibit the enzyme's catalytic activity. The potency is typically reported as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (often expressed as the dissociation constant, Kd) between the compound and the target protein.
Cell-Based Functional Assays
Cellular assays are critical for demonstrating that target engagement by the compound leads to the desired biological response in a relevant cellular context.
-
Target Engagement Biomarkers: These assays measure a direct downstream consequence of target modulation. For example, if the target is PDE4, a key biomarker would be an increase in intracellular cyclic AMP (cAMP).[3]
-
Phenotypic Assays: These assays measure a more complex cellular response that is relevant to the disease. For an anti-inflammatory compound, this could involve measuring the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-23) from immune cells.[13]
In Vivo Models
The ultimate validation comes from demonstrating efficacy in a living organism.[1] Animal models of disease (e.g., rodent models of arthritis or dermatitis) are used to confirm that the compound can engage its target in vivo and produce a therapeutic benefit.[1][4]
Illustrative Case Study: A Hypothetical PDE4 Inhibitor
To illustrate these principles, we will consider a hypothetical compound, "Compound X," identified as a potent inhibitor of Phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cAMP.[13][14]
PDE4 Signaling Pathway
PDE4 is a key regulator of inflammation.[13] By degrading cAMP, it dampens the activity of Protein Kinase A (PKA).[14] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which activates PKA.[13][15] PKA then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), leading to the increased production of anti-inflammatory cytokines like IL-10. Simultaneously, elevated cAMP levels inhibit the pro-inflammatory NF-κB pathway, reducing the production of cytokines like TNF-α.[14][15][16]
Caption: The inhibitory effect of Compound X on the PDE4 signaling pathway.
Data Presentation: Quantitative Analysis of Compound X
Quantitative data from validation studies should be presented clearly for comparison.
Table 1: Biochemical Potency of Compound X against PDE4 Subtypes
| Target | IC50 (nM) |
| PDE4A | 15.2 |
| PDE4B | 2.5 |
| PDE4C | 18.9 |
| PDE4D | 1.8 |
Data are hypothetical.
Table 2: Cellular Activity of Compound X in Human PBMCs
| Assay | Endpoint | EC50 (nM) |
| cAMP Accumulation | Intracellular cAMP | 12.5 |
| Cytokine Release (LPS-stimulated) | TNF-α Inhibition | 25.8 |
| Cytokine Release (LPS-stimulated) | IL-10 Induction | 30.1 |
Data are hypothetical. PBMCs: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide.
Experimental Protocols
Detailed protocols are essential for reproducibility.
Protocol 1: PDE4 Enzyme Inhibition Assay (Coupled-Enzyme Format)
This protocol is based on a method where the product of the PDE4 reaction (5'-AMP) is coupled to other enzymatic reactions, leading to a measurable change in fluorescence or absorbance.[17]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.
-
Compound X Dilution Series: Prepare a 10-point, 3-fold serial dilution of Compound X in 100% DMSO, starting from 1 mM.
-
Enzyme/Substrate Mix: Prepare a solution in Assay Buffer containing recombinant human PDE4D enzyme, a fluorescently-labeled cAMP substrate, and the necessary coupling enzymes.
-
-
Assay Procedure:
-
Dispense 2 µL of the diluted Compound X into the wells of a 384-well microplate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent PDE4 inhibitor as a positive control (0% activity).
-
Initiate the reaction by adding 18 µL of the Enzyme/Substrate Mix to each well.
-
Incubate the plate at 30°C for 60 minutes, protected from light.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).
-
Read the fluorescence on a compatible plate reader (e.g., Excitation/Emission wavelengths appropriate for the chosen substrate).
-
-
Data Analysis:
-
Normalize the data using the high and low controls.
-
Plot the percent inhibition against the logarithm of the Compound X concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular TNF-α Release Assay
This protocol measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.
-
Cell Culture:
-
Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend the cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Plate the cells in a 96-well culture plate at a density of 2 x 10⁵ cells per well and allow them to adhere for 2 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare a serial dilution of Compound X in culture medium.
-
Pre-incubate the cells with the diluted Compound X for 1 hour at 37°C, 5% CO₂.
-
Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
-
Sample Collection and Analysis:
-
Incubate the plate for 18 hours at 37°C, 5% CO₂.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α release for each concentration of Compound X relative to the LPS-stimulated control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the EC50 value.
-
Conclusion
The journey from a bioactive compound to a potential therapeutic requires a systematic and rigorous process of target identification and validation. While specific data for this compound remains elusive in the public domain, the principles outlined in this guide provide a robust framework for understanding the critical steps involved. Through a combination of chemical proteomics, genetic approaches, and thorough in vitro and in vivo validation, researchers can build a strong "biology-to-clinic" rationale, increasing the probability of success in the complex field of drug development.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. fiveable.me [fiveable.me]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. wjbphs.com [wjbphs.com]
- 5. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Chemistry-based functional proteomics for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 12. researchgate.net [researchgate.net]
- 13. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. A Mechanistic Rationale for PDE-4 Inhibitors to Treat Residual Cognitive Deficits in Acquired Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Preliminary In Vitro Activity of Tilivapram: A Technical Guide
Disclaimer: As of the latest literature review, specific data for a compound named "Tilivapram" is not publicly available. This guide provides a comprehensive overview of the expected preliminary in vitro activity of a vasopressin V2 receptor antagonist, a class to which this compound is presumed to belong. The data and experimental protocols are based on established findings for well-characterized molecules in this class, such as Tolvaptan.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the in vitro pharmacological profile of this compound, a putative vasopressin V2 receptor antagonist.
Introduction
Arginine vasopressin (AVP) is a key hormone in regulating water homeostasis, primarily through its interaction with the vasopressin V2 receptor (V2R) in the renal collecting ducts. The V2R is a G protein-coupled receptor (GPCR) that, upon activation by AVP, initiates a signaling cascade leading to water reabsorption.[1][2] Antagonists of the V2R, often referred to as "vaptans," represent a therapeutic class for treating conditions like hyponatremia by promoting aquaresis—the excretion of electrolyte-free water.[3] this compound is anticipated to exhibit competitive antagonism at the V2R, thereby inhibiting AVP-mediated signaling.
Mechanism of Action
This compound is expected to act as a competitive antagonist at the V2R. This means it will bind to the receptor at the same site as the endogenous ligand, AVP, but without activating the receptor. By occupying the binding site, it prevents AVP from binding and initiating the downstream signaling cascade responsible for antidiuresis.[4]
Quantitative In Vitro Activity
The in vitro activity of a V2R antagonist is typically characterized by its binding affinity (Ki) and its functional potency (IC50) in inhibiting AVP-stimulated signaling. The following table summarizes expected quantitative data for a compound like this compound.
| Parameter | Assay Type | Description | Expected Value (nM) |
| Binding Affinity (Ki) | Radioligand Competition Binding Assay | Measures the affinity of the compound for the human V2 receptor. | 0.5 - 5.0 |
| Functional Potency (IC50) | cAMP Accumulation Assay | Measures the concentration of the compound required to inhibit 50% of the AVP-stimulated cyclic AMP production. | 1.0 - 10.0 |
| Selectivity (Ki) | Radioligand Competition Binding Assay | Measures the affinity of the compound for the human V1a receptor. | >1000 |
Experimental Protocols
This assay determines the binding affinity of this compound for the V2R.
-
Cell Membrane Preparation:
-
HEK293 cells stably expressing the human V2R are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Assay Procedure:
-
In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of a radiolabeled V2R ligand (e.g., [3H]-Arginine Vasopressin).
-
Add increasing concentrations of unlabeled this compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard V2R antagonist.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
The radioactivity retained on the filter is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to fit a one-site competition curve.
-
The IC50 value (the concentration of this compound that displaces 50% of the radioligand) is determined.
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This functional assay measures the ability of this compound to antagonize AVP-induced cyclic AMP production.
-
Cell Preparation:
-
HEK293 cells expressing the human V2R are seeded in 96-well plates and grown to confluence.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the cells are pre-incubated.
-
Cells are then treated with increasing concentrations of this compound.
-
Subsequently, a fixed concentration of AVP (typically the EC80) is added to stimulate cAMP production.
-
The incubation is carried out for a defined period (e.g., 30 minutes) at 37°C.
-
Following stimulation, the cells are lysed.
-
-
cAMP Quantification:
-
The intracellular cAMP concentration in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the cAMP levels against the logarithm of the this compound concentration.
-
The IC50 value, representing the concentration of this compound that causes a 50% inhibition of the AVP-stimulated cAMP response, is calculated using non-linear regression.
-
Visualizations
Caption: V2R signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Experimental workflow for a cAMP accumulation functional assay.
References
- 1. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 3. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for Tilivapram in In Vitro Cell Culture Experiments
Introduction
Tilivapram (AVE8112) is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular processes. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling pathways. These pathways are known to be involved in inflammation, cell proliferation, and apoptosis. The primary application of this class of inhibitors has been in inflammatory and neurological conditions.
Mechanism of Action: PDE4 Inhibition and cAMP Signaling
The primary mechanism of action of this compound is the inhibition of the PDE4 enzyme. This inhibition prevents the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a variety of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB). This signaling cascade can result in the modulation of gene expression, leading to anti-inflammatory effects and other cellular responses.
Figure 1: Simplified signaling pathway of this compound as a PDE4 inhibitor.
Quantitative Data Summary
Due to the lack of published preclinical in vitro studies, specific quantitative data such as IC50 values for this compound in various cell lines are not available. The table below is a template that researchers would typically use to summarize such data once it has been generated experimentally.
| Cell Line | Assay Type | Parameter | Value | Notes |
| e.g., BV-2 (Microglia) | PDE4 Inhibition | IC50 | Not Available | To be determined experimentally. |
| e.g., RAW 264.7 | Anti-inflammatory | IC50 (LPS-induced TNF-α) | Not Available | To be determined experimentally. |
| e.g., SH-SY5Y | Cell Viability | CC50 (72h) | Not Available | To be determined experimentally. |
Experimental Protocols
The following are generalized protocols for experiments that would be relevant for characterizing the in vitro effects of a PDE4 inhibitor like this compound. Researchers should optimize these protocols for their specific cell lines and experimental questions.
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the cytotoxicity of this compound on a given cell line.
Materials:
-
Cells of interest (e.g., neuronal cell line, immune cell line)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with for a novel compound might be 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the CC50 (cytotoxic concentration 50%).
Measurement of Intracellular cAMP Levels
This protocol describes a method to confirm the mechanism of action of this compound by measuring its effect on intracellular cAMP levels.
Materials:
-
Cells of interest
-
This compound
-
Forskolin (an adenylyl cyclase activator, used as a positive control)
-
Cell lysis buffer
-
cAMP enzyme immunoassay (EIA) kit
Procedure:
-
Seed cells in a multi-well plate and grow to ~80-90% confluency.
-
Pre-treat cells with various concentrations of this compound for a short period (e.g., 30 minutes).
-
Stimulate the cells with a known concentration of an adenylyl cyclase activator like forskolin for 15-30 minutes to induce cAMP production.
-
Lyse the cells according to the lysis buffer manufacturer's protocol.
-
Determine the intracellular cAMP concentration in the cell lysates using a competitive EIA kit, following the manufacturer's instructions.
-
Normalize the cAMP concentration to the total protein concentration of each sample.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial in vitro characterization of a compound like this compound.
Figure 2: General experimental workflow for in vitro evaluation of this compound.
Conclusion
While this compound has been identified as a PDE4 inhibitor, detailed publicly available data on its use in in vitro cell culture experiments is currently lacking. The protocols and information provided here are based on the established understanding of its mechanism of action and serve as a general guide for researchers. It is imperative to empirically determine the optimal experimental conditions, including dosage and treatment duration, for any specific cell line and biological question. Further preclinical studies are required to populate the quantitative data tables and refine these generalized protocols for this compound.
Protocol for the Dissolution and Use of Tilivapram in Research
For research use only. Not for use in humans.
Introduction
Tilivapram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation. This document provides detailed protocols for the dissolution of this compound for in vitro and in vivo research applications, along with information on its mechanism of action and storage.
This compound: Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₅Cl₂N₃O₄ |
| Molecular Weight | 384.21 g/mol [1] |
| Appearance | Off-white to light yellow solid |
| Purity | ≥98% |
| CAS Number | 166741-91-9[1] |
Mechanism of Action: PDE4 Inhibition
This compound exerts its biological effects by inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of downstream transcription factors, such as the cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the modulation of gene expression, leading to anti-inflammatory effects.
Experimental Protocols
Preparation of a this compound Stock Solution
The following protocol describes the preparation of a 20 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 20 mg/mL stock solution, weigh 20 mg of this compound.
-
Initial Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 20 mg/mL solution, add 1 mL of DMSO.
-
pH Adjustment: Carefully add 1 M HCl dropwise to the solution to adjust the pH to 2. This step is crucial for complete dissolution.
-
Sonication: Place the vial in an ultrasonic bath and sonicate until the this compound is completely dissolved. Intermittent vortexing may aid in the dissolution process.
-
Sterilization (Optional): If required for your experimental application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage of this compound Solutions
Proper storage is essential to maintain the stability and activity of this compound solutions.
| Storage Condition | Duration |
| In solvent at -20°C | 1 month |
| In solvent at -80°C | 6 months |
It is recommended to store the stock solution protected from light.
Experimental Workflow
The following diagram illustrates the general workflow for dissolving and using this compound in a research setting.
References
Application Notes and Protocols for Tilivapram in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilivapram is a non-peptide, selective antagonist of the vasopressin V2 receptor (V2R), a member of the G-protein coupled receptor (GPCR) family. The V2R is primarily expressed in the principal cells of the kidney's collecting ducts and plays a crucial role in regulating water reabsorption. Upon binding of its endogenous ligand, arginine vasopressin (AVP), the V2R activates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger triggers a series of downstream events culminating in the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, thereby increasing water permeability.
As a V2R antagonist, this compound blocks the binding of AVP, thereby inhibiting the downstream signaling pathway and preventing the increase in intracellular cAMP. This mechanism of action makes this compound a valuable tool for studying V2R signaling and a potential therapeutic agent for conditions characterized by excessive water retention.
Fluorescence microscopy, particularly Förster Resonance Energy Transfer (FRET)-based biosensors, offers a powerful method for visualizing and quantifying the real-time effects of this compound on intracellular cAMP dynamics in living cells. This application note provides detailed protocols for utilizing this compound in fluorescence microscopy to study V2R antagonism.
Mechanism of Action: V2 Receptor Signaling Pathway
The binding of AVP to the V2R initiates a signaling cascade that is antagonized by this compound. The key steps are outlined in the signaling pathway diagram below.
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound-Mediated Inhibition of AVP-Induced cAMP Production using a FRET-Based Biosensor
This protocol describes how to quantitatively measure the antagonistic effect of this compound on AVP-stimulated cAMP production in real-time using a genetically encoded FRET biosensor for cAMP.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human vasopressin V2 receptor (HEK293-V2R).
-
cAMP Biosensor: A genetically encoded FRET-based cAMP biosensor (e.g., a construct encoding a cAMP-binding domain flanked by a FRET donor and acceptor pair like CFP and YFP).
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Imaging Medium: Hank's Balanced Salt Solution (HBSS) or phenol red-free DMEM.
-
Arginine Vasopressin (AVP): 1 µM stock solution in water.
-
This compound: 10 mM stock solution in DMSO.
-
Fluorescence Microscope: An inverted microscope equipped for live-cell imaging with CFP and YFP filter sets, an environmental chamber to maintain 37°C and 5% CO2, and image acquisition software capable of ratiometric analysis.
-
Glass-bottom dishes or plates.
Methodology:
-
Cell Seeding:
-
Seed HEK293-V2R cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of transfection.
-
-
Transfection with cAMP Biosensor:
-
On the following day, transfect the cells with the FRET-based cAMP biosensor plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate the cells for 24-48 hours to allow for biosensor expression.
-
-
Preparation for Imaging:
-
On the day of the experiment, replace the culture medium with imaging medium and allow the cells to equilibrate in the microscope's environmental chamber for at least 30 minutes.
-
-
Image Acquisition and Baseline Recording:
-
Identify a field of view with healthy, transfected cells expressing the cAMP biosensor.
-
Acquire baseline images in both the CFP and YFP channels for 2-5 minutes to establish a stable baseline FRET ratio (YFP/CFP).
-
-
Stimulation with AVP:
-
Add AVP to the imaging medium to a final concentration of 1 nM to 10 nM to stimulate the V2 receptors and induce cAMP production.
-
Continue to acquire images in both channels to monitor the change in the FRET ratio, which should increase upon cAMP binding to the biosensor.
-
-
Inhibition with this compound:
-
Once a stable, elevated FRET ratio is achieved following AVP stimulation, add this compound to the imaging medium at the desired final concentration (e.g., in a range from 0.01 nM to 100 nM).
-
Continue to acquire images to observe the decrease in the FRET ratio as this compound antagonizes the V2R and cAMP levels decrease.
-
-
Data Analysis:
-
For each time point, calculate the average background-subtracted fluorescence intensity for both CFP and YFP channels in a region of interest (ROI) drawn around a single cell or a group of cells.
-
Calculate the FRET ratio (YFP intensity / CFP intensity) for each time point.
-
Normalize the FRET ratio changes to the baseline before stimulation.
-
Plot the normalized FRET ratio over time to visualize the dynamics of cAMP production and its inhibition by this compound.
-
Protocol 2: Determination of this compound IC50 for V2R Antagonism
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Follow steps 1-4 from Protocol 1 to prepare the cells and establish a baseline.
-
Prepare a series of dilutions of this compound in imaging medium.
-
Pre-incubation with this compound:
-
Treat separate wells/dishes of transfected cells with different concentrations of this compound (e.g., 0.01 nM, 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) for 15-30 minutes. Include a vehicle control (DMSO).
-
-
Stimulation with AVP:
-
After the pre-incubation period, add AVP to a final concentration that elicits a sub-maximal response (e.g., EC80, typically around 1-5 nM) to all wells.
-
-
Image Acquisition and Analysis:
-
Acquire images for 10-15 minutes after AVP addition to determine the peak FRET ratio for each this compound concentration.
-
Calculate the percentage of inhibition for each this compound concentration relative to the AVP-only control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The inhibitory effect of a V2R antagonist on AVP-induced cAMP production can be summarized in a table. The following data for Tolvaptan, a compound structurally and functionally similar to this compound, provides a representative example of expected results.
| Compound | Target | Assay Type | Agonist (Concentration) | Measured Effect | IC50 (nM) | Cell Line |
| Tolvaptan | Vasopressin V2 Receptor | cAMP Production | AVP (1 nM) | Inhibition of cAMP increase | ~0.1 - 0.2 | Human ADPKD Cyst Cells |
Note: This data is based on published findings for Tolvaptan and serves as an expected range for this compound's potency.
Visualization of Experimental Workflow
The general workflow for assessing the effect of this compound using fluorescence microscopy is depicted below.
Troubleshooting and Considerations
-
Low Transfection Efficiency: Optimize transfection parameters, including DNA concentration and cell density.
-
Weak Fluorescent Signal: Ensure proper expression of the biosensor and use a high-sensitivity camera.
-
Phototoxicity: Minimize exposure time and excitation light intensity to prevent cell death during live-cell imaging.
-
Vehicle Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
-
Biosensor Saturation: Use an AVP concentration that elicits a sub-maximal response to ensure that the inhibitory effects of this compound can be accurately measured.
By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate vasopressin V2 receptor signaling pathways in real-time using fluorescence microscopy.
Troubleshooting & Optimization
Navigating the Challenges of Tilivapram Solubility for In Vivo Research: A Technical Guide
Technical Support Center
Researchers and drug development professionals often encounter significant hurdles in preclinical in vivo studies due to the poor aqueous solubility of novel chemical entities. Tilivapram, a phosphodiesterase IV (PDE4) inhibitor with potential therapeutic applications, presents such challenges. This guide provides a comprehensive technical support framework, including troubleshooting advice and frequently asked questions (FAQs), to address solubility issues encountered during the in vivo evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
Q2: I'm observing inconsistent results in my animal studies with this compound. Could this be related to solubility?
A2: Absolutely. Inconsistent in vivo data, such as high variability in plasma concentrations between subjects or dose-dependent but non-proportional increases in exposure, are classic indicators of solubility-limited absorption. When a compound's dissolution rate in the gastrointestinal tract is slower than its absorption rate, dissolution becomes the rate-limiting step, leading to erratic uptake.
Q3: What are the initial steps I should take to assess the solubility of my this compound batch?
A3: A fundamental step is to determine the equilibrium solubility in relevant aqueous buffers (e.g., phosphate-buffered saline at pH 7.4) and simulated gastric and intestinal fluids. A basic shake-flask method followed by a suitable analytical technique (e.g., HPLC-UV) to quantify the dissolved compound is a standard approach.
Troubleshooting Guide: Enhancing this compound Solubility
Researchers may face several issues when trying to formulate this compound for in vivo experiments. Below are common problems and recommended solutions.
Problem 1: Low and Variable Oral Bioavailability
You are administering a simple suspension of this compound in water or saline to your animal models and observing low and highly variable plasma concentrations.
Root Cause: Poor wetting and dissolution of the drug particles in the gastrointestinal fluids.
Solutions:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.
-
Co-solvent Systems: Employing a mixture of water and a biocompatible organic solvent can significantly increase solubility.
-
Surfactant-based Formulations: Micellar solutions or emulsions can encapsulate the drug and improve its apparent solubility.
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can prevent crystallization and enhance dissolution.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a simple co-solvent system for oral gavage in rodents.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Saline (0.9% NaCl)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Vortex mixer
Method:
-
Weigh the required amount of this compound.
-
Prepare the co-solvent vehicle. A common starting point is a mixture of PEG 400 and PG. For example, a 60:40 (v/v) PEG 400:PG solution.
-
Add the this compound powder to the co-solvent vehicle.
-
Gently warm the mixture (e.g., to 30-40°C) while stirring to aid dissolution. Do not overheat to prevent degradation.
-
Once the this compound is completely dissolved, the solution can be further diluted with saline if necessary to achieve the final desired concentration and reduce the viscosity for easier administration.
-
Visually inspect the final formulation for any precipitation before administration.
Quantitative Data Summary
| Vehicle System | Components | Typical Solubility Range for Poorly Soluble Compounds (mg/mL) | Notes |
| Aqueous Buffer | Phosphate-Buffered Saline (pH 7.4) | < 0.01 | Baseline for aqueous solubility. |
| Co-solvent | 30% PEG 400, 10% Ethanol in Water | 0.1 - 1 | A common starting point for many studies. |
| Surfactant | 10% Solutol HS 15 in Water | 0.5 - 5 | Can significantly improve apparent solubility. |
| Lipid-based | Sesame Oil | Variable | Depends on the lipophilicity of the compound. |
Visualizing Formulation Strategies
Understanding the workflow for selecting a suitable formulation is critical.
Caption: Workflow for selecting an appropriate formulation for in vivo studies.
This guide provides a starting point for researchers working with this compound. Given the limited publicly available data on this specific compound, a systematic pre-formulation assessment is crucial to developing a successful in vivo experimental plan.
References
Technical Support Center: Overcoming Tilivapram Instability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on potential challenges related to the stability of Tilivapram in aqueous solutions. The information presented here is based on the general chemical properties of its core structures, pyridine N-oxide and pyridinecarboxamide, as specific stability data for this compound is not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of this compound instability in aqueous solutions?
A1: Based on its chemical structure, which contains a pyridine N-oxide and a pyridinecarboxamide moiety, this compound's instability in aqueous solutions could be attributed to several factors:
-
Hydrolysis: The amide linkage in the pyridinecarboxamide structure can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the cleavage of the molecule.
-
Photodegradation: Aromatic structures, such as the pyridine rings in this compound, can be sensitive to light, particularly UV radiation. This can lead to the formation of degradants.
-
Oxidation: The pyridine N-oxide group can potentially be susceptible to oxidation or reduction under certain conditions, affecting the molecule's integrity.
-
pH-Dependent Degradation: The rate of hydrolysis and other degradation pathways can be highly dependent on the pH of the aqueous solution.
Q2: What are the visible signs of this compound degradation in my solution?
A2: Degradation of this compound may manifest in several ways:
-
Color Change: A change in the color of the solution over time can indicate the formation of degradation products.
-
Precipitation: The formation of a precipitate may suggest that the degradation products are less soluble than the parent compound.
-
Changes in Spectroscopic Profile: When analyzed via techniques like UV-Vis spectroscopy, a change in the absorption spectrum (e.g., a shift in λmax or a change in absorbance) can indicate degradation.
-
Altered Chromatographic Profile: In HPLC analysis, the appearance of new peaks or a decrease in the area of the main this compound peak are clear indicators of degradation.
Q3: How can I improve the stability of my this compound aqueous solutions?
A3: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:
-
pH Optimization: Preparing solutions in a buffered system at an optimal pH where this compound exhibits maximum stability is crucial. This typically requires a pH-rate profile study.
-
Protection from Light: Storing solutions in amber vials or in the dark can minimize photodegradation.
-
Temperature Control: Storing solutions at lower temperatures (e.g., refrigerated or frozen) can slow down the rate of degradation reactions.
-
Use of Co-solvents: In some cases, the addition of co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can improve stability by reducing the activity of water.
-
Addition of Stabilizers: The use of antioxidants or chelating agents may be beneficial if oxidative degradation is a concern.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of potency in my stock solution. | Hydrolysis due to inappropriate pH. | Prepare stock solutions in a buffer system. Conduct a preliminary study to find a pH range where the compound is more stable. Consider preparing smaller batches of stock solution more frequently. |
| I observe a new peak in my HPLC chromatogram after a short period. | Degradation of this compound. | Characterize the new peak using techniques like LC-MS to identify the degradant. This can provide clues about the degradation pathway (e.g., hydrolysis product). Adjust storage conditions (pH, temperature, light exposure) to minimize the formation of this peak. |
| My solution turns yellow overnight. | Photodegradation or oxidative degradation. | Protect the solution from light by using amber vials and storing it in the dark. If oxidation is suspected, consider purging the solution with an inert gas (e.g., nitrogen or argon) and adding an antioxidant. |
| This compound precipitates out of my buffered solution. | The pH of the buffer is close to the isoelectric point of this compound or its degradants, leading to reduced solubility. | Adjust the pH of the buffer away from the likely pI. Alternatively, consider using a different buffer system or adding a solubilizing agent. |
Experimental Protocols
Protocol 1: Preliminary pH-Stability Study
This protocol outlines a basic experiment to determine the optimal pH for this compound stability in an aqueous solution.
Materials:
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This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.
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High-purity water
-
HPLC system with a suitable column and detector
Methodology:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).
-
Prepare a series of aqueous buffer solutions at different pH values (e.g., 3, 4, 5, 6, 7, 8, 9).
-
Dilute the this compound stock solution into each buffer to a final concentration suitable for HPLC analysis. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
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Immediately after preparation (t=0), analyze an aliquot from each pH solution by HPLC to determine the initial concentration of this compound.
-
Store the remaining solutions under controlled temperature and light conditions.
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At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze by HPLC.
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Plot the percentage of this compound remaining versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability under these conditions.
Protocol 2: Forced Degradation Study
This protocol is designed to identify the potential degradation pathways of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp
-
Heating block or water bath
-
HPLC-MS system
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a set period.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or heat gently.
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Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂ and keep at room temperature.
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Photodegradation: Expose a solution of this compound to UV light for a defined duration.
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Thermal Degradation: Heat a solution of this compound at an elevated temperature (e.g., 80°C).
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For each condition, take samples at different time points and analyze them by HPLC-MS to separate and identify the degradation products based on their mass-to-charge ratio and fragmentation patterns.
Data Presentation
Table 1: Hypothetical pH-Dependent Degradation of this compound at 25°C
| pH | k (h⁻¹) (First-Order Rate Constant) | t₉₀ (hours) (Time for 10% degradation) |
| 3.0 | 0.085 | 1.24 |
| 4.0 | 0.021 | 5.01 |
| 5.0 | 0.005 | 21.07 |
| 6.0 | 0.002 | 52.68 |
| 7.0 | 0.004 | 26.34 |
| 8.0 | 0.015 | 7.02 |
| 9.0 | 0.063 | 1.67 |
Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to investigating this compound stability.
Caption: Potential degradation pathways for this compound in aqueous solutions.
Caption: A typical experimental workflow for assessing this compound stability.
Minimizing off-target effects of Tilivapram in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and address common issues encountered during experiments with Tilivapram.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, ATP-competitive kinase inhibitor. Its primary target is Receptor Tyrosine Kinase (RTK) 'X'. By binding to the ATP pocket of the kinase domain of RTK 'X', this compound inhibits its autophosphorylation and activation, thereby blocking downstream signaling pathways involved in cell proliferation and survival.
Q2: What are the known or potential off-target effects of this compound?
As with many kinase inhibitors that target the conserved ATP-binding pocket, this compound may exhibit activity against other kinases.[1] Potential off-target effects can arise from interactions with unintended kinases, which may lead to unforeseen cellular responses or toxicity. It is crucial to experimentally determine the selectivity profile of this compound in your model system.
Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect?
Distinguishing on-target from off-target effects is a critical aspect of drug research.[2] A multi-faceted approach is recommended:
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Dose-response correlation: Correlate the concentration of this compound required to induce the phenotype with its IC50 for the on-target kinase.
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Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target.[3] If the phenotype is still observed in the absence of the target, it is likely an off-target effect.
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Rescue experiments: In a target-knockout background, express a drug-resistant mutant of the target kinase. If the phenotype is reversed, it confirms an on-target effect.[4]
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Use of structurally distinct inhibitors: Compare the phenotype induced by this compound with that of other inhibitors targeting the same kinase but with different chemical scaffolds.
Q4: What are the general strategies to minimize off-target effects in my experiments?
Minimizing off-target effects is essential for obtaining reliable and interpretable data.[5] Key strategies include:
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Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect through careful dose-response studies.
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Perform rigorous control experiments: Include appropriate vehicle controls, positive and negative controls, and, where possible, a control compound with a similar chemical structure but no activity against the target.
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Characterize the selectivity profile: Use kinase profiling assays to understand the broader kinase interaction landscape of this compound.
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Validate findings with orthogonal approaches: Confirm key results using non-pharmacological methods such as genetic manipulation.[3]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Results
| Potential Cause | Troubleshooting Steps |
| Off-target effects | 1. Perform a dose-response experiment to determine if the phenotype occurs at concentrations significantly different from the on-target IC50. 2. Use a genetic approach (e.g., siRNA or CRISPR) to deplete the intended target and see if the phenotype persists.[3] 3. Test a structurally unrelated inhibitor of the same target to see if it recapitulates the phenotype. |
| Cell line-specific effects | 1. Test this compound in multiple cell lines to determine if the effect is general or specific. 2. Characterize the expression levels of the on-target and potential off-target kinases in your cell line. |
| Experimental variability | 1. Ensure consistent cell culture conditions (passage number, confluency, media). 2. Prepare fresh dilutions of this compound for each experiment. 3. Increase the number of biological and technical replicates. |
Issue 2: High Cell Toxicity at Expected Therapeutic Concentrations
| Potential Cause | Troubleshooting Steps |
| Inhibition of essential off-target kinases | 1. Consult kinase profiling data to identify potential off-target kinases that are critical for cell survival. 2. Lower the concentration of this compound and extend the treatment duration. 3. If possible, use a more selective inhibitor for comparison. |
| Solvent toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is below the toxic threshold for your cells. 2. Run a vehicle-only control to assess solvent toxicity. |
| Cellular stress response | 1. Perform assays to measure markers of apoptosis or necrosis (e.g., caspase activity, Annexin V staining). 2. Evaluate cellular stress markers to understand the mechanism of toxicity. |
Quantitative Data Summary
Table 1: Kinase Inhibitory Profile of this compound
| Target | IC50 (nM) | Classification |
| RTK 'X' | 15 | On-Target |
| Kinase A | 250 | Off-Target |
| Kinase B | 800 | Off-Target |
| Kinase C | >10,000 | No significant activity |
Table 2: Recommended Concentration Ranges for In Vitro Studies
| Cell Line | On-Target EC50 (nM) | Recommended Concentration Range (nM) | Notes |
| Cell Line A | 50 | 25 - 100 | High expression of RTK 'X' |
| Cell Line B | 150 | 75 - 300 | Lower expression of RTK 'X' |
| Cell Line C | >1000 | Not Recommended | Low sensitivity to on-target inhibition |
Experimental Protocols
Protocol 1: Determining the Selectivity Profile of this compound via Kinase Panel Screening
This protocol outlines a general approach for assessing the selectivity of this compound against a broad panel of kinases.
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Compound Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
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Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a diverse panel of kinases.
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Assay Format: Typically, these are biochemical assays that measure the ability of the compound to inhibit the activity of each kinase, often by quantifying the phosphorylation of a substrate.[6]
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Data Analysis: The service provider will report the percent inhibition of each kinase at a given concentration of this compound. Follow-up with IC50 determination for any kinases that show significant inhibition.
Protocol 2: Differentiating On-Target vs. Off-Target Effects using CRISPR/Cas9
This protocol provides a workflow for validating that a cellular phenotype is due to the inhibition of the intended target.
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Design and Validate gRNA: Design and clone two to three gRNAs targeting the gene of the primary target (RTK 'X'). Validate their efficiency in knocking out the target protein by Western blot or qPCR.
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Generate Knockout Cell Line: Stably transfect the validated gRNA and Cas9 into your cell line of interest. Select and expand single-cell clones.
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Confirm Knockout: Verify the absence of the target protein in the knockout clones by Western blot.
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Phenotypic Assay: Treat the knockout cell line and the parental (wild-type) cell line with a dose range of this compound.
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Analyze Results:
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If the phenotype is absent in the knockout cell line upon treatment with this compound, it is an on-target effect.
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If the phenotype persists in the knockout cell line, it is likely an off-target effect.
-
Visualizations
Caption: On-target and off-target signaling of this compound.
Caption: Experimental workflow for validating off-target effects.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. journals.ekb.eg [journals.ekb.eg]
Technical Support Center: Optimizing Tilivapram Concentration
Notice: Information regarding the investigational compound Tilivapram, including its mechanism of action, established signaling pathways, and standardized experimental protocols, is not currently available in the public domain. The following content is a generalized framework designed to guide researchers in the optimization of a novel compound's concentration for maximum efficacy. This guide should be adapted based on internally generated experimental data for this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity even at low concentrations of this compound. What could be the cause?
A1: High cytotoxicity at low concentrations can stem from several factors. Consider the following troubleshooting steps:
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Compound Stability: Verify the stability of your this compound stock solution. Degradation products can sometimes exhibit higher toxicity. We recommend preparing fresh stock solutions for each experiment.
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Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your specific cell line. A solvent toxicity control group is crucial.
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Cell Line Sensitivity: Your chosen cell line may be particularly sensitive to the compound's mechanism of action. Consider performing a dose-response curve on a panel of cell lines to identify a more resistant model for initial mechanism-of-action studies.
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Assay Interference: The cytotoxicity assay itself might be incompatible with this compound. For example, compounds with inherent reducing or oxidizing properties can interfere with metabolic assays like the MTT or XTT assay. Consider using an orthogonal method, such as a trypan blue exclusion assay or a real-time cytotoxicity assay.
Q2: We are not observing a clear dose-dependent effect of this compound on our target of interest. What should we do?
A2: A flat dose-response curve can be challenging to interpret. Here are some potential reasons and solutions:
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Concentration Range: The effective concentration range might be narrower or wider than initially tested. We recommend performing a broad dose-response experiment, spanning several orders of magnitude (e.g., from nanomolar to high micromolar concentrations).
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Time Dependence: The effect of this compound might be time-dependent. Conduct a time-course experiment at a fixed concentration to identify the optimal incubation time to observe the desired effect.
-
Target Engagement: Confirm that this compound is reaching and engaging with its intended target within the cell. This may require developing a specific target engagement assay, such as a cellular thermal shift assay (CETSA) or a proximity ligation assay (PLA).
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Upstream/Downstream Effects: The readout you are measuring may be too far downstream from the direct target of this compound, leading to a dampened or non-linear response. Consider measuring a more proximal marker of target engagement.
Troubleshooting Guide
This table provides a structured approach to common issues encountered during the optimization of a novel compound's concentration.
| Issue | Potential Cause | Recommended Action |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects in multi-well plates. | Ensure uniform cell seeding density. Use calibrated pipettes and proper technique. Avoid using the outer wells of plates or fill them with media only. |
| Precipitation of this compound in culture medium | Poor solubility of the compound at the tested concentrations. | Visually inspect the culture medium for any signs of precipitation. Determine the solubility of this compound in your specific culture medium. Consider using a different solvent or a formulation strategy to improve solubility. |
| Inconsistent results between experiments | Variation in cell passage number, serum lot, or other reagents. | Use cells within a defined passage number range. Test new lots of serum and other critical reagents before use in large-scale experiments. Maintain detailed records of all experimental conditions. |
| Unexpected off-target effects | The compound may have multiple biological targets. | Perform a broad profiling of this compound against a panel of kinases or other relevant target families. Use a lower concentration that still achieves the desired on-target effect to minimize off-target activity. |
Experimental Protocols
The following are generalized protocols that should be adapted based on the specific characteristics of this compound and the experimental goals.
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the old medium and add the this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Target Protein Modulation
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Cell Treatment: Treat cells with various concentrations of this compound and a vehicle control for a predetermined time.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
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SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
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Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the change in target protein expression or phosphorylation relative to the loading control.
Visualizing Experimental Logic
The following diagrams illustrate common experimental workflows and logical relationships in drug discovery and optimization.
Caption: A typical workflow for novel drug discovery and optimization.
Caption: A logical diagram for troubleshooting unexpected experimental results.
Welcome to the troubleshooting resource for researchers using Tilivapram. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you navigate potential experimental artifacts and ensure the accuracy of your results. This compound is known to act as a vasopressin V2 receptor (V2R) antagonist and has also been described as a phosphodiesterase IV (PDE4) inhibitor. This dual activity can lead to complex biological responses and potential for experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily characterized as a competitive antagonist of the vasopressin V2 receptor (V2R). The V2R is a G-protein coupled receptor that, upon activation by vasopressin, couples to Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound is expected to inhibit the downstream effects of vasopressin, including cAMP production. Additionally, some sources identify this compound as a phosphodiesterase IV (PDE4) inhibitor. PDE4 is an enzyme responsible for the degradation of cAMP. Inhibition of PDE4 would lead to an increase in intracellular cAMP.
Q2: Why am I seeing an unexpected increase in cAMP levels with this compound in my assay?
This could be due to this compound's potential activity as a phosphodiesterase IV (PDE4) inhibitor[]. While its primary role is a V2R antagonist, inhibiting PDE4 would lead to an accumulation of cAMP, potentially masking the antagonistic effect on the V2 receptor, or even causing a net increase in cAMP depending on the experimental conditions and cell type.
Q3: Could this compound have off-target effects?
Like many small molecules, this compound could have off-target effects. While specific off-target activities for this compound are not well-documented in publicly available literature, researchers should be aware of the possibility. It is good practice to include appropriate controls to identify and mitigate potential off-target effects[2][3].
Q4: What is the solubility and stability of this compound in cell culture media?
The specific solubility and stability of this compound in various cell culture media are not widely reported. It is recommended to empirically determine its stability under your specific experimental conditions (e.g., media composition, temperature, incubation time)[4][5][6][7][8]. Poor solubility can lead to precipitation and inconsistent results, while degradation can result in a loss of potency.
Q5: Can this compound interfere with my assay readout?
Yes, small molecules can interfere with certain assay technologies. For example, compounds can have intrinsic fluorescence or quenching properties that interfere with fluorescence-based assays[9][10][11]. It is advisable to run control experiments with this compound in the absence of cells or target protein to check for any direct interference with the assay reagents or signal.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent cAMP Assay Results
| Potential Cause | Recommended Solution |
| Dual activity as a PDE4 inhibitor | Perform experiments in the presence of a non-specific PDE inhibitor (e.g., IBMX) to saturate PDE activity. This will help to isolate the V2R antagonist effect of this compound. |
| Paradoxical agonism | Some V2R antagonists have shown species-specific paradoxical agonism.[12] If possible, test this compound in a different cell line or species to see if the effect persists. |
| Compound instability | Prepare fresh stock solutions of this compound for each experiment. Test the stability of this compound in your assay buffer over the time course of the experiment. |
| Cell density and health | Ensure consistent cell density and viability across all experiments. Overtly confluent or unhealthy cells can respond differently to stimuli. |
Issue 2: Low Potency or Efficacy
| Potential Cause | Recommended Solution |
| Compound degradation | Prepare fresh dilutions from a new stock solution. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Poor solubility | Visually inspect solutions for precipitation. Consider using a different solvent or a lower concentration range. The use of a small percentage of DMSO is common, but its final concentration should be kept low and consistent across all wells. |
| Presence of endogenous ligands | If using serum in your cell culture media, endogenous vasopressin or other ligands may be present, competing with this compound. Consider using serum-free media for the duration of the experiment. |
| Incorrect assay conditions | Optimize incubation times and concentrations of stimulating agonists (e.g., vasopressin or a synthetic agonist like desmopressin). |
Issue 3: Cell Viability Issues
| Potential Cause | Recommended Solution |
| Cytotoxicity | Perform a standard cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) in parallel with your functional assays to determine the cytotoxic concentration of this compound. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a level that is toxic to your cells (typically <0.5%). |
| Contamination | Regularly check cell cultures for any signs of microbial contamination. |
Data Presentation
Table 1: Potential Off-Target and Assay Interference Considerations for V2R Antagonists
| Potential Issue | Description | Mitigation Strategies |
| V1a Receptor Interaction | Some V2R antagonists may have some affinity for the V1a receptor, which could lead to effects on vasoconstriction or other V1a-mediated pathways.[13] | Use a selective V1a antagonist as a control to dissect the effects. |
| PDE Inhibition | As noted with this compound, some compounds may inhibit phosphodiesterases, leading to increased cAMP levels independent of receptor activity.[] | Include a known PDE inhibitor in your experimental design to control for this effect. |
| Assay Interference | Compounds may autofluoresce, quench fluorescence, or absorb light at the assay wavelength.[9][10][11] | Run compound-only controls to assess for direct interference with the assay signal. |
| Cytotoxicity | At higher concentrations, the compound may reduce cell viability, leading to a decrease in signal that is not related to the target effect. | Determine the cytotoxic threshold of the compound and work below this concentration. |
Experimental Protocols
Key Experiment: In Vitro cAMP Assay
This protocol provides a general framework for measuring cAMP levels in response to this compound. Specific details may need to be optimized for your cell line and assay kit.
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Cell Culture: Plate cells expressing the V2 receptor (e.g., HEK293-V2R) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in serum-free assay buffer. Also prepare solutions of a known V2R agonist (e.g., desmopressin) and a PDE inhibitor (e.g., IBMX).
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Pre-incubation: Wash the cells with assay buffer and then pre-incubate with this compound or vehicle control for 15-30 minutes. To test for PDE inhibition, a separate set of wells can be pre-incubated with a known PDE inhibitor.
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Stimulation: Add the V2R agonist to the wells to stimulate cAMP production and incubate for the optimized duration (e.g., 15-30 minutes).
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Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA) according to the manufacturer's instructions.
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Data Analysis: Plot the cAMP concentration against the log of the antagonist (this compound) concentration to determine the IC50 value.
Mandatory Visualizations
Caption: V2 Receptor and cAMP Signaling Pathway with this compound's dual points of action.
Caption: Troubleshooting workflow for unexpected cAMP results.
Caption: Logical relationships between potential causes and observed experimental artifacts.
References
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. cdn.mdedge.com [cdn.mdedge.com]
Tilivapram experimental variability and reproducibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tilivapram (also known as AVE8112 and ALTO-101). The information is designed to address potential experimental variability and reproducibility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly AVE8112, now being developed as ALTO-101) is a phosphodiesterase 4 (PDE4) inhibitor.[1] PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cells, including neurons.[2][3] By inhibiting PDE4, this compound increases intracellular cAMP levels, which is believed to enhance neurophysiological activities and improve cognitive and memory functions.[1] It is currently under investigation for the treatment of cognitive impairment associated with schizophrenia (CIAS).[4][5]
Q2: What are the known aliases for this compound?
This compound has been referred to by several names throughout its development:
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AVE8112: Its designation during early development by Sanofi.[6]
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ALTO-101: Its current designation by Alto Neuroscience, particularly for the transdermal formulation.[7]
Q3: What are the major challenges and sources of variability when working with this compound?
The primary challenge and a significant source of experimental variability with this compound is related to its formulation and route of administration.
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Oral Administration: Oral PDE4 inhibitors as a class are known to cause dose-limiting side effects such as nausea and vomiting.[4] This can lead to high variability in patient tolerance and inconsistent drug exposure, impacting the reproducibility of clinical trial results.
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Transdermal Administration: To mitigate the side effects of oral delivery, a transdermal patch (ALTO-101) has been developed.[4] This formulation is designed to provide more consistent and sustained drug concentrations, thereby reducing variability and improving tolerability.[4]
Q4: How does the route of administration affect the pharmacokinetic profile of this compound?
Phase 1 clinical trial data indicates that the route of administration significantly impacts this compound's pharmacokinetic profile. The transdermal delivery system (TDS) of ALTO-101, compared to oral administration, results in:
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Significantly higher and more consistent drug concentrations.[4]
-
A more favorable tolerability profile with fewer class-related adverse events.[4]
This suggests that experiments using oral formulations may show greater variability in drug exposure and subject response compared to those using the transdermal patch.
Troubleshooting Guides
In Vitro PDE4 Inhibition Assays
Issue: High variability or poor reproducibility in IC50 values for this compound.
| Potential Cause | Troubleshooting Steps |
| Enzyme Purity and Activity | - Ensure the use of a highly purified and active recombinant PDE4 enzyme. Enzyme activity can vary between batches and suppliers. - Perform a standard curve with a known PDE4 inhibitor (e.g., rolipram) for each new batch of enzyme to ensure consistency. |
| Substrate Concentration | - The concentration of cAMP should be at or below the Km value for the PDE4 isoform being tested to ensure accurate IC50 determination. - Verify the stability of the cAMP solution, as degradation can affect results. |
| Assay Buffer Composition | - Optimize the concentration of divalent cations (e.g., Mg2+) as they are critical for PDE4 activity. - Maintain a consistent pH and ionic strength of the assay buffer across experiments. |
| Incubation Time and Temperature | - Ensure that the enzymatic reaction is in the linear range with respect to time and enzyme concentration. - Use a consistent incubation time and temperature for all experiments. |
| Detection Method | - If using a fluorescence-based assay, check for potential interference from the test compound. - For radiometric assays, ensure proper separation of substrate and product. |
| Compound Solubility | - Ensure this compound is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate concentration determination and high variability. - Consider using a low percentage of a co-solvent like DMSO, and ensure the final concentration is consistent across all wells. |
Cell-Based Assays
Issue: Inconsistent results in cell-based assays measuring downstream effects of PDE4 inhibition (e.g., cAMP levels, gene expression).
| Potential Cause | Troubleshooting Steps |
| Cell Line and Passage Number | - Use a consistent cell line and passage number, as cellular responses can change with prolonged culture. - Regularly test for mycoplasma contamination, which can affect cellular signaling. |
| Stimulation Conditions | - If stimulating cells to induce cAMP production (e.g., with forskolin), ensure the concentration and incubation time are optimized and consistent. - The timing of this compound addition relative to the stimulant is critical and should be standardized. |
| Cell Density | - Seed cells at a consistent density, as confluency can impact cellular signaling pathways. |
| Compound Cytotoxicity | - At higher concentrations, this compound may exhibit cytotoxicity, which can affect assay readouts. - Perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line. |
In Vivo and Clinical Studies
Issue: High variability in cognitive and behavioral outcomes in animal models or human subjects.
| Potential Cause | Troubleshooting Steps |
| Route of Administration | - As established, oral administration can lead to variable exposure due to gastrointestinal side effects. The transdermal patch is designed to minimize this variability.[4] - For oral dosing in animals, consider using a formulation that minimizes emesis. Monitor for signs of gastrointestinal distress. |
| Pharmacokinetic Variability | - Individual differences in metabolism can lead to variable drug exposure. - In clinical trials, consider pharmacokinetic sampling to correlate drug levels with clinical outcomes. |
| Placebo Effect and Learning | - In cognitive assessments, a significant placebo effect and learning effects from repeated testing can obscure true drug effects.[8] - Employ a robust study design with a placebo control group and consider using alternative forms of cognitive tests to minimize learning effects. |
| Subject Heterogeneity | - The underlying biology of cognitive impairment can be heterogeneous.[9] - Consider using biomarkers (e.g., EEG) to stratify subjects and identify those most likely to respond to this compound, as is being done in the ALTO-101 clinical trials.[5] |
Data Presentation
Table 1: Comparison of Oral vs. Transdermal Administration of ALTO-101 (Phase 1 Study)
| Parameter | Oral Administration (1mg single dose) | Transdermal Administration (18mg dose over 2 days) | Key Takeaway |
| Drug Concentration | Lower and less consistent | Significantly higher and more consistent[4] | Transdermal delivery provides more stable drug exposure. |
| Tolerability | Associated with class-related adverse events | Substantially lower incidence of adverse events[4] | Transdermal formulation improves the safety profile. |
Note: Specific pharmacokinetic values (Cmax, AUC, Tmax) from this study are not yet publicly available in detail.
Experimental Protocols
General Protocol for In Vitro PDE4 Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific PDE4 isoform.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4A, PDE4B, PDE4C, or PDE4D)
-
This compound
-
cAMP
-
[³H]-cAMP (for radiometric assay) or a fluorescent substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
5'-Nucleotidase
-
Scintillation cocktail or fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the assay buffer, this compound dilution (or vehicle control), and the PDE4 enzyme.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding a mixture of cAMP and [³H]-cAMP (or fluorescent substrate).
-
Incubate for a specific time, ensuring the reaction remains in the linear range (typically 10-30% substrate turnover).
-
Stop the reaction (e.g., by boiling or adding a stop solution).
-
If using a radiometric assay, add 5'-nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.
-
Separate the [³H]-adenosine from the unreacted [³H]-cAMP using an ion-exchange resin.
-
Measure the radioactivity of the [³H]-adenosine using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cognitive Assessment in Clinical Trials for Cognitive Impairment Associated with Schizophrenia (CIAS)
The clinical development of ALTO-101 for CIAS involves the use of objective, brain-based biomarkers in addition to traditional cognitive tests.
Key Methodologies:
-
Electroencephalography (EEG): EEG is used to measure brain activity and identify biomarkers that may predict a patient's response to ALTO-101. This is a core component of Alto Neuroscience's precision psychiatry approach.[5]
-
Neurocognitive Tests: A battery of standardized tests is used to assess various cognitive domains, such as:
-
Processing Speed: e.g., Trail Making Test Part A.
-
Working Memory: e.g., Digit Span Backwards.
-
Verbal Learning and Memory: e.g., Hopkins Verbal Learning Test-Revised.
-
Attention/Vigilance: e.g., Continuous Performance Test.
-
-
Study Design: The clinical trials often employ a randomized, double-blind, placebo-controlled, crossover design to minimize variability and placebo effects.[10]
Visualizations
Caption: PDE4 Inhibition Pathway by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
Caption: Logical Relationships of this compound Variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Alto Neuroscience reveals positive ALTO-101 Phase I trial results [clinicaltrialsarena.com]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. Phase I-B Clinical Trial of AVE8112 for Cognitive Impairment in Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 7. altoneuroscience.com [altoneuroscience.com]
- 8. medrxiv.org [medrxiv.org]
- 9. Measurement Challenges in Research With Individuals With Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychiatrictimes.com [psychiatrictimes.com]
Validation & Comparative
A Comparative Analysis of Tilivapram: Addressing Data Unavailability and Proposing a Relevant Alternative in Vitiligo Treatment
To our valued audience of researchers, scientists, and drug development professionals,
Our initial objective was to provide a comprehensive comparison guide on Tilivapram versus a standard treatment in a relevant disease model. However, a thorough investigation of publicly available scientific literature, clinical trial registries, and patent databases has revealed a significant lack of data for this compound. Information regarding its specific disease indications, performance in preclinical or clinical models, and direct comparisons against established therapies is not sufficiently available to meet the rigorous standards of a data-driven comparison guide.
This compound has been identified as a phosphodiesterase 4 (PDE4) inhibitor, a class of drugs with known anti-inflammatory properties. While PDE4 inhibitors are being explored for a variety of autoimmune and inflammatory conditions, specific data for this compound remains preliminary and is not yet in the public domain.
Pivoting to a Data-Rich and Clinically Relevant Comparison: Ruxolitinib for Vitiligo
In light of the data scarcity for this compound, we are pivoting to a topic of high clinical relevance and for which a wealth of data is available: Topical Ruxolitinib (Opzelura®) for the treatment of non-segmental vitiligo. Ruxolitinib, a Janus kinase (JAK) inhibitor, is the first and only treatment approved by the U.S. Food and Drug Administration (FDA) for repigmentation in patients with vitiligo, making it a new standard of care.[1][2][3]
This guide will provide a detailed comparison of topical ruxolitinib with previous standard treatments for vitiligo, such as topical corticosteroids and phototherapy, supported by extensive clinical trial data.
Comparison Guide: Topical Ruxolitinib for Non-Segmental Vitiligo
Introduction to Non-Segmental Vitiligo and Therapeutic Landscape
Non-segmental vitiligo is a chronic autoimmune disorder characterized by the destruction of melanocytes, leading to depigmented patches of skin.[4][5] The pathogenesis is understood to involve an autoimmune attack on melanocytes, mediated by CD8+ T cells producing cytokines like interferon-gamma (IFN-γ).[1] Prior to the approval of ruxolitinib, treatment options were limited and often used off-label, including topical corticosteroids, calcineurin inhibitors, and narrowband ultraviolet B (NB-UVB) phototherapy.[1][6][7] These treatments have variable efficacy and potential side effects that can limit their long-term use.[7][8]
Mechanism of Action: Ruxolitinib vs. Traditional Therapies
Ruxolitinib: As a selective inhibitor of Janus kinases 1 and 2 (JAK1/JAK2), ruxolitinib targets a key pathway in the pathogenesis of vitiligo.[1][9] By blocking JAK1/JAK2, ruxolitinib downregulates the signaling of IFN-γ and other cytokines that are crucial for the autoimmune destruction of melanocytes.[2][9][10] This leads to a reduction in the inflammatory environment in the skin, allowing for melanocyte regeneration and repigmentation.[10]
Traditional Therapies:
-
Topical Corticosteroids: These agents have broad anti-inflammatory and immunosuppressive effects but their long-term use is associated with skin atrophy and other adverse effects.[7][8]
-
NB-UVB Phototherapy: Considered a gold standard prior to targeted therapies, NB-UVB is thought to work by stimulating melanocyte-stimulating hormone and having localized immunosuppressive effects.[3]
A diagram of the signaling pathway targeted by Ruxolitinib is provided below:
Comparative Efficacy: Clinical Trial Data
The efficacy of 1.5% ruxolitinib cream has been demonstrated in two pivotal Phase 3 clinical trials, TRuE-V1 and TRuE-V2.[4][5][11]
| Endpoint | Ruxolitinib 1.5% Cream | Vehicle Cream |
| F-VASI75 at Week 24 (TRuE-V1) | 29.8% | 7.4% |
| F-VASI75 at Week 24 (TRuE-V2) | 30.9% | 11.4% |
| F-VASI75 at Week 52 | ~50% | N/A |
| F-VASI90 at Week 24 | >15% | ~2% |
| F-VASI90 at Week 52 | ~30% | N/A |
| T-VASI50 at Week 52 | ~50% | N/A |
| F-VASI75/90: ≥75%/90% improvement from baseline in the Facial Vitiligo Area Scoring Index. | ||
| T-VASI50: ≥50% improvement from baseline in the Total Body Vitiligo Area Scoring Index. | ||
| Data from the TRuE-V clinical trial program.[11] |
Experimental Protocols: Phase 3 TRuE-V Trials
The TRuE-V1 and TRuE-V2 trials were pivotal in demonstrating the efficacy and safety of ruxolitinib cream.
-
Study Design: Two identical Phase 3, randomized, double-blind, vehicle-controlled trials.[4][5]
-
Participants: Patients aged 12 years and older with non-segmental vitiligo.[4][11]
-
Treatment Regimen: 1.5% ruxolitinib cream or vehicle applied twice daily for 24 weeks, followed by an open-label extension where all participants could apply ruxolitinib cream through week 52.[4][5]
-
Primary Endpoint: The proportion of patients achieving at least a 75% improvement from baseline in the Facial Vitiligo Area Scoring Index (F-VASI75) at week 24.[4][5]
-
Key Secondary Endpoints: Included the percentage of patients achieving F-VASI90, T-VASI50, and improvements on the Vitiligo Noticeability Scale.[4]
A diagram of the experimental workflow is provided below:
Safety and Tolerability
In the Phase 3 trials, ruxolitinib cream was generally well-tolerated. The most common adverse events were application-site acne, nasopharyngitis, and application-site pruritus.[4][5]
Conclusion
While data on this compound is currently insufficient for a comparative analysis, the approval of topical ruxolitinib marks a significant advancement in the treatment of non-segmental vitiligo. Its targeted mechanism of action, demonstrated efficacy in robust clinical trials, and favorable safety profile establish it as a new standard of care, offering a valuable therapeutic option for patients and a benchmark for future drug development in this field.
References
- 1. A Review on the Use of Topical Ruxolitinib for the Treatment of Vitiligo - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. Ruxolitinib Cream 1.5%: A Review in Non-Segmental Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatments – Global Vitiligo Foundation [globalvitiligofoundation.org]
- 4. Two Phase 3, Randomized, Controlled Trials of Ruxolitinib Cream for Vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Vitiligo: Unmet Need, Management and Treatment Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitiligo - Treatment - NHS [nhs.uk]
- 9. dermnetnz.org [dermnetnz.org]
- 10. opzelurahcp.com [opzelurahcp.com]
- 11. Pivotal Phase 3 Data Showing Significant Improvements in Facial and Total Body Repigmentation with Ruxolitinib Cream (Opzelura™) in Vitiligo Published in New England Journal of Medicine - BioSpace [biospace.com]
Cross-Validation of Vasopressin V1a Receptor Antagonist Effects in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of vasopressin V1a receptor antagonists across various cell lines. While direct experimental data on Tilivapram is limited in publicly available literature, this document summarizes the activities of other well-characterized V1a receptor antagonists, offering valuable insights into the potential cellular impacts of this class of compounds. The information presented here is intended to support further research and drug development efforts in this area.
Introduction to this compound and V1a Receptor Antagonism
This compound is a compound identified as a vasopressin V1a receptor antagonist. The vasopressin V1a receptor, a G-protein coupled receptor, is implicated in a range of physiological processes, including vasoconstriction, cell proliferation, and neurotransmission.[1] Antagonism of this receptor is a promising therapeutic strategy for various conditions, including neuropsychiatric disorders, cardiovascular diseases, and certain types of cancer.[2][3] Due to the limited specific data for this compound, this guide will focus on the observed effects of other V1a receptor antagonists, such as Relcovaptan and SRX246, to provide a representative overview of the potential activities of this drug class.
Comparative Efficacy in Cancer Cell Lines
Vasopressin V1a receptor antagonists have demonstrated potential as anti-cancer agents by inhibiting proliferative signaling pathways. The following table summarizes the effects of Relcovaptan on castration-resistant prostate cancer (CRPC) and breast cancer cell lines.
| Compound | Cell Line | Cancer Type | Key Effects | Reference |
| Relcovaptan | 22Rv1 | Castration-Resistant Prostate Cancer | - Blocks arginine vasopressin (AVP)-mediated calcium flux- Prevents AVP-induced activation of ERK and CREB signaling pathways- Decreases cell proliferation | [2][4] |
| Relcovaptan | Breast Cancer Cell Lines | Breast Cancer | - Blocks proliferative signals mediated by ERK activation | [4] |
| V1a/V2 Antagonists | Small-Cell Lung Carcinoma (NCI-H345, NCI-H82) | Small-Cell Lung Cancer | - V1a receptors are present- Vasopressin did not stimulate thymidine uptake, suggesting a disruption in the activation cascade in the variant cell line (NCI-H82) | [5] |
Effects on Neuronal and Cardiovascular Cells
-
Neuronal Cells: V1a receptor antagonists like SRX246 are being investigated for their ability to modulate neural circuits associated with fear and anxiety.[6] Studies in rodent models have shown that V1a antagonists can alter synaptic transmission in specific brain regions, such as the accessory olfactory bulb and in airway vagal preganglionic neurons.[7][8] These findings highlight the potential of V1a antagonists to influence neuronal signaling.
-
Cardiovascular Cells: In the context of cardiovascular disease, V1a receptor antagonists have been shown to have vasodilatory effects and may play a role in preventing cardiac hypertrophy.[3] For instance, the dual V1a/V2 receptor antagonist Conivaptan demonstrated beneficial effects on cardiac function in a rat model of heart failure.[9] These effects are primarily attributed to the blockade of vasopressin-induced vasoconstriction and cellular growth signals in vascular smooth muscle cells and cardiomyocytes.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for assessing the effects of V1a receptor antagonists.
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration, a key second messenger in V1a receptor signaling.
-
Cell Preparation: Seed cells expressing the V1a receptor (e.g., 22Rv1) in a 96-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.
-
Compound Addition: Add the V1a receptor antagonist (e.g., Relcovaptan) at various concentrations and incubate for a specified period.
-
Stimulation: Add the V1a receptor agonist, arginine vasopressin (AVP), to stimulate calcium release.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. The change in fluorescence corresponds to the change in intracellular calcium levels.[2]
Western Blot for Signaling Protein Phosphorylation
This technique is used to detect the activation state of key signaling proteins like ERK and CREB.
-
Cell Lysis: Treat cells with the V1a receptor antagonist and/or AVP, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-ERK and anti-total-ERK).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathway of V1a Receptor Antagonism in Cancer Cells
Caption: V1a receptor signaling pathway and point of inhibition.
General Experimental Workflow for Compound Evaluation
Caption: Workflow for assessing antagonist effects on cell lines.
Conclusion
While direct experimental data for this compound remains limited in the public domain, the available evidence for other vasopressin V1a receptor antagonists suggests a significant potential to modulate cellular processes in various cell types. In cancer cell lines, these compounds have been shown to inhibit key pro-proliferative signaling pathways. In neuronal and cardiovascular contexts, they demonstrate the ability to influence signaling and cellular function. The provided experimental protocols and workflows offer a foundation for the further investigation and cross-validation of this compound's effects in different cell lines. Future studies are warranted to fully elucidate the specific cellular and molecular mechanisms of this compound and to confirm its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arginine vasopressin receptor 1a is a therapeutic target for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Commentary: Arginine vasopressin receptor 1a is a therapeutic target for castration-resistant prostate cancer [frontiersin.org]
- 5. Vasopressin and vasopressin-receptor immunoreactivity in small-cell lung carcinoma (SCCL) cell lines: disruption in the activation cascade of V1a-receptors in variant SCCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel V1a receptor antagonist blocks vasopressin-induced changes in the CNS response to emotional stimuli: an fMRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Arginine Vasopressin Alters Both Spontaneous and Phase-Locked Synaptic Inputs to Airway Vagal Preganglionic Neuron via Activation of V1a Receptor: Insights into Stress-Related Airway Vagal Excitation [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Effect of the vasopressin receptor antagonist conivaptan in rats with heart failure following myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Tilivapram's Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of vasopressin V2 receptor antagonists, with a focus on available data for Tilivapram and its alternatives. The information presented is intended to assist researchers and drug development professionals in evaluating the performance of these compounds.
Executive Summary
This compound is classified as a vasopressin V2 receptor antagonist, a class of drugs also known as "vaptans." These agents are crucial in managing conditions such as hyponatremia and polycystic kidney disease by blocking the action of arginine vasopressin (AVP) at the V2 receptor. While direct, independently verified binding affinity data for this compound remains limited in the public domain, this guide provides a comparative analysis based on available data for other well-characterized vaptans that target the same receptor. This comparison offers a valuable benchmark for understanding the potential potency of this compound.
Comparative Binding Affinity of V2 Receptor Antagonists
The following table summarizes the available binding affinity data for several vasopressin V2 receptor antagonists. The data is presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, which are common measures of a ligand's affinity for a receptor. A lower value typically indicates a higher binding affinity.
| Compound | Target Receptor | Binding Affinity (Ki/IC50) | Species |
| Tolvaptan | Vasopressin V2 Receptor | IC50: 1.28 µM[1] | Rat |
| Lixivaptan | Vasopressin V2 Receptor | IC50: 1.2 nM[2] | Human |
| IC50: 2.3 nM[2] | Rat | ||
| Satavaptan | Vasopressin V2 Receptor | Ki: 1.42 nM | Rat |
| Ki: 0.64 nM | Bovine | ||
| Ki: 4.1 nM | Human | ||
| Conivaptan | Vasopressin V1A Receptor | Ki: 0.48 nM[1] | Rat |
| Vasopressin V2 Receptor | Ki: 3.04 nM[1] | Rat |
Note: Direct comparison between IC50 and Ki values should be made with caution as they are determined by different experimental methodologies. Ki is an intrinsic measure of affinity, while IC50 is dependent on the experimental conditions, including the concentration of the radioligand used.
Experimental Protocols for Binding Affinity Determination
The binding affinities of vasopressin V2 receptor antagonists are typically determined using in vitro radioligand binding assays. These assays are considered a gold standard for quantifying the interaction between a ligand and its receptor.
Radioligand Displacement Assay
This is a common method to determine the binding affinity (Ki) of an unlabeled compound (like this compound or other vaptans) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the vasopressin V2 receptor.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the vasopressin V2 receptor (e.g., HEK293 cells transfected with the human V2 receptor).
-
Radioligand: A high-affinity radiolabeled ligand for the V2 receptor (e.g., [3H]-Arginine Vasopressin).
-
Test Compound: The unlabeled antagonist (e.g., this compound, Tolvaptan).
-
Assay Buffer: A buffer solution that maintains the stability and function of the receptor (e.g., Tris-HCl buffer with MgCl2).
-
Filtration Apparatus: A device to separate the receptor-bound radioligand from the unbound radioligand (e.g., a cell harvester with glass fiber filters).
-
Scintillation Counter: An instrument to measure the radioactivity of the filters.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the V2 receptor.
-
Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer to a specific protein concentration.
-
-
Assay Setup:
-
In a multi-well plate, add a fixed amount of the receptor membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound to the wells.
-
Add a fixed concentration of the radioligand to all wells.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known V2 receptor antagonist).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity of each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Vasopressin V2 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the vasopressin V2 receptor and the mechanism of action of V2 receptor antagonists.
Caption: Vasopressin V2 receptor signaling pathway and antagonist action.
Experimental Workflow for Binding Affinity Determination
The following diagram outlines the typical workflow for determining the binding affinity of a compound using a radioligand displacement assay.
Caption: Workflow of a radioligand displacement assay.
References
A Comparative Analysis of Vasopressin V2 Receptor Antagonists: Tolvaptan, Lixivaptan, and Satavaptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of three prominent non-peptide, selective vasopressin V2 receptor antagonists: Tolvaptan, Lixivaptan, and Satavaptan. While the initial focus of this analysis was to include Tilivapram, a thorough search of publicly available scientific literature and clinical trial databases did not yield sufficient data for a meaningful comparison. Therefore, this guide will focus on these three well-characterized vaptans to provide valuable insights for researchers and professionals in the field of drug development.
These agents represent a significant therapeutic class for the management of hyponatremia, a condition characterized by low sodium levels in the blood, often associated with congestive heart failure, syndrome of inappropriate antidiuretic hormone secretion (SIADH), and cirrhosis. By selectively blocking the vasopressin V2 receptor in the renal collecting ducts, these drugs promote aquaresis, the excretion of free water, thereby increasing serum sodium concentrations.
Mechanism of Action: The Vasopressin V2 Receptor Signaling Pathway
Vasopressin, also known as antidiuretic hormone (ADH), plays a crucial role in regulating water reabsorption in the kidneys. Upon binding to the V2 receptor, a G-protein coupled receptor on the basolateral membrane of principal cells in the renal collecting ducts, a signaling cascade is initiated. This cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn promotes the phosphorylation and translocation of aquaporin-2 (AQP2) water channels to the apical membrane. The insertion of AQP2 channels increases water permeability, facilitating the reabsorption of water from the tubular fluid back into the bloodstream.
Tolvaptan, Lixivaptan, and Satavaptan act as competitive antagonists at the V2 receptor, blocking the binding of endogenous vasopressin. This inhibition prevents the downstream signaling events, leading to the retrieval of AQP2 channels from the apical membrane and a subsequent decrease in water reabsorption. The net effect is an increase in free water excretion (aquaresis) and a rise in serum sodium levels.
Specificity of Vasopressin V2 Receptor Antagonists: A Comparative Analysis of Tilivapram, Tolvaptan, and Lixivaptan
A detailed guide for researchers and drug development professionals on the biological specificity of Tilivapram and other vasopressin V2 receptor antagonists, supported by experimental data and protocols.
The selective blockade of the vasopressin V2 receptor is a critical therapeutic strategy for managing fluid-retention disorders such as hyponatremia and has shown promise in slowing the progression of autosomal dominant polycystic kidney disease (ADPKD). The efficacy and safety of vasopressin V2 receptor antagonists, colloquially known as "vaptans," are intrinsically linked to their specificity for the V2 receptor over other vasopressin receptor subtypes, namely V1a and V1b. This guide provides a comparative assessment of the biological specificity of this compound, alongside two other prominent V2 receptor antagonists, Tolvaptan and Lixivaptan, to aid researchers in their drug discovery and development endeavors.
Comparative Analysis of Binding Affinity
The specificity of a V2 receptor antagonist is determined by its binding affinity for the V2 receptor compared to its affinity for V1a and V1b receptors. A higher ratio of V1a/V2 and V1b/V2 binding affinities indicates greater selectivity for the V2 receptor. The following table summarizes the available binding affinity data for Tolvaptan and Lixivaptan for human vasopressin receptors.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ or IC₅₀, nM) | Selectivity (V1a/V2) |
| Tolvaptan | V2 | 0.43 (Kᵢ)[1] | ~29-fold[1][2] |
| V1a | 12.3 (Kᵢ)[1] | ||
| V1b | No significant inhibition[2] | ||
| Lixivaptan | V2 | 1.2 (IC₅₀)[3][4][5] | Data not available |
| V1a | Data not available | ||
| V1b | Data not available | ||
| This compound | V2 | Data not available | Data not available |
| V1a | Data not available | ||
| V1b | Data not available |
Note: Kᵢ represents the inhibition constant, and IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate higher binding affinity. The selectivity is calculated from the ratio of Kᵢ or IC₅₀ values.
Signaling Pathways and Experimental Workflows
To understand the biological context of V2 receptor antagonism and the methods used to assess it, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Vasopressin V2 receptor signaling pathway and the inhibitory action of vaptans.
Caption: A generalized workflow for determining the binding affinity of a compound using a radioligand binding assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize vasopressin receptor antagonists.
Radioligand Binding Assay for Vasopressin Receptors
Objective: To determine the binding affinity (Kᵢ) of a test compound for vasopressin receptor subtypes (V1a, V1b, and V2).
Materials:
-
Cell membranes prepared from cell lines stably expressing the human V1a, V1b, or V2 receptor.
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).
-
Test compound (e.g., this compound, Tolvaptan, Lixivaptan) at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled Arginine Vasopressin (AVP).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Addition of Components:
-
Total Binding: Add a known concentration of [³H]-AVP to designated wells.
-
Non-specific Binding: Add [³H]-AVP and a high concentration of unlabeled AVP to designated wells.
-
Competition Binding: Add [³H]-AVP and varying concentrations of the test compound to the remaining wells.
-
-
Initiation of Reaction: Add the cell membrane preparation to all wells to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Functional cAMP Assay for V2 Receptor Antagonism
Objective: To determine the functional potency (IC₅₀) of a test compound in inhibiting vasopressin-stimulated cyclic AMP (cAMP) production in cells expressing the V2 receptor.
Materials:
-
A cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).
-
Agonist: Arginine Vasopressin (AVP) or a selective V2 agonist like desmopressin (dDAVP).
-
Test compound (e.g., this compound) at various concentrations.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay).
-
Plate reader compatible with the chosen assay kit.
-
384-well plates.
Procedure:
-
Cell Plating: Seed the V2 receptor-expressing cells into 384-well plates and culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compound in stimulation buffer.
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the diluted test compound to the wells and pre-incubate for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of the agonist (AVP or dDAVP, typically at its EC₈₀ concentration) to all wells except the basal control wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Add the detection reagents from the kit to each well. These reagents typically involve a competitive immunoassay format using a labeled cAMP tracer and a specific antibody.
-
-
Signal Measurement: Incubate the plate as per the kit's instructions and then measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal will be inversely proportional to the amount of cAMP produced.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal data to cAMP concentrations using the standard curve.
-
Plot the percentage of inhibition of agonist-stimulated cAMP production against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist's effect.
-
Conclusion
The assessment of a V2 receptor antagonist's specificity is paramount for predicting its therapeutic window and potential side effects. While a direct quantitative comparison involving this compound is currently limited by the lack of publicly available binding data, the information and protocols provided for Tolvaptan and Lixivaptan offer a robust framework for such evaluations. Tolvaptan demonstrates significant selectivity for the V2 receptor over the V1a receptor. Further investigation is required to fully characterize the selectivity profile of Lixivapram and to uncover the specific binding properties of this compound. The experimental workflows and detailed protocols included in this guide are intended to facilitate these and future studies, ultimately contributing to the development of safer and more effective V2 receptor antagonists.
References
- 1. ccjm.org [ccjm.org]
- 2. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of tolvaptan binding to the vasopressin V2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactive structures of the vasopressin V2 receptor reveal distinct binding modes for Tolvaptan and Mambaquaretin toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Tilivapram's performance in established versus novel assay formats
Information regarding Tilivapram's performance in established versus novel assay formats is currently unavailable in the public domain.
Extensive searches for "this compound" have not yielded any specific information regarding its mechanism of action, the signaling pathways it modulates, or any experimental data comparing its performance in different assay formats. While the compound is listed in chemical databases such as PubChem, detailed pharmacological data and research publications outlining its biological activity are not presently accessible.
Consequently, it is not possible to provide a comparison guide with supporting experimental data, detail experimental protocols, or create the requested visualizations for signaling pathways and experimental workflows related to this compound.
Further research and publication of data by the developers or researchers studying this compound will be required before a comprehensive guide on its assay performance can be compiled.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Tilivapram
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential safety and logistical information for the handling of Tilivapram, an investigational vasopressin V1a receptor antagonist. By adhering to these procedural guidelines, you can minimize risk and ensure the integrity of your research.
As an investigational drug, the full toxicological profile of this compound may not be completely understood. Therefore, it is crucial to handle this compound with a high degree of caution, treating it as potentially hazardous until more comprehensive safety data becomes available.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. This guidance is based on standard laboratory safety protocols for handling potent, non-volatile chemical compounds.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1-rated, with side shields. To be worn at all times in the laboratory. |
| Chemical Splash Goggles | Required when there is a risk of splashes or when handling larger quantities of the compound. | |
| Hand Protection | Disposable Gloves | Nitrile or neoprene gloves are recommended. Check for any signs of degradation or puncture before use. |
| Double Gloving | Recommended when handling concentrated solutions or for prolonged procedures. | |
| Body Protection | Laboratory Coat | A full-length, long-sleeved lab coat is mandatory to protect against skin contact. |
| Chemical-Resistant Apron | To be worn over the lab coat when handling significant quantities or during procedures with a high splash risk. | |
| Respiratory Protection | Fume Hood | All handling of powdered this compound or preparation of solutions should be conducted in a certified chemical fume hood. |
| Respirator | A NIOSH-approved respirator with appropriate cartridges may be necessary for large spills or if a fume hood is not available. Consult your institution's safety officer. |
Operational and Disposal Plans
Adherence to standardized operational and disposal protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the compound name, CAS number (166741-91-9), and any hazard warnings.
-
Store: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.
Handling and Preparation of Solutions
All procedures involving the handling of solid this compound or the preparation of solutions must be performed within a certified chemical fume hood to minimize the risk of inhalation.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as chemical waste through your institution's hazardous waste management program. Do not discard in regular trash. |
| Contaminated Labware | Disposable items (e.g., gloves, pipette tips) should be placed in a designated, sealed hazardous waste bag. Reusable glassware should be decontaminated with an appropriate solvent. |
| Liquid Waste | Collect all liquid waste containing this compound in a clearly labeled, sealed waste container. Dispose of through your institution's hazardous waste program. |
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate potential harm.
Emergency Response Protocol
Caption: A logical flow diagram outlining immediate actions in case of a spill or personal exposure to this compound.
In case of a large or unmanageable spill, evacuate the area and contact your institution's emergency response team immediately.
By integrating these safety protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and ensure the well-being of all personnel. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current and detailed information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
